Thieno[2,3-b]thiopyran-4-one
Description
Thieno[2,3-b]thiopyran-4-one is a fused bicyclic heterocyclic compound comprising a thiophene ring fused to a thiopyran (sulfur-containing pyran) ring system with a ketone group at the 4-position. Its structure is characterized by two sulfur atoms in the fused ring system, distinguishing it from other thieno-fused compounds (e.g., pyridines or pyrimidines). The compound has garnered attention as a precursor in pharmaceutical synthesis, particularly for drugs like Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma .
Synthesis: this compound derivatives are typically synthesized via cyclocondensation reactions. For example, 5,6-dihydro-6-methylthis compound, a key intermediate for Dorzolamide, is prepared by refluxing substituted thieno-thiopyran precursors with sodium alkoxide and dialkyl oxalates in polar solvents .
Applications:
The compound’s sulfur-rich scaffold enhances its ability to interact with biological targets, particularly enzymes requiring metal coordination (e.g., carbonic anhydrase). Its derivatives are explored for anti-inflammatory and antimicrobial activities, though its primary application remains in drug intermediates .
Properties
Molecular Formula |
C7H4OS2 |
|---|---|
Molecular Weight |
168.2 g/mol |
IUPAC Name |
thieno[2,3-b]thiopyran-4-one |
InChI |
InChI=1S/C7H4OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H |
InChI Key |
YWXLQNUECHMKQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[2,3-b]thiopyran-4-one can be synthesized through several methods. One common approach involves the palladium-catalyzed cyclization of 1,6-disubstituted group-4-(1,3-dithiolan-2-ylidene)-1-en-5-yn-3-one . This method provides a straightforward route to construct the this compound core structure.
Another method involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . This reaction produces 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which can be further hydrolyzed and decarboxylated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Substitution reactions at the α-position to the carbonyl group are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases such as sodium hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted this compound derivatives .
Scientific Research Applications
Thieno[2,3-b]thiopyran-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Thieno[2,3-b]thiopyran-4-one shares structural and functional similarities with other thieno-fused heterocycles. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:
Structural and Functional Comparison
Key Findings :
- Solubility: Thieno[2,3-b]pyridines exhibit poor intrinsic solubility but show marked improvement with ester/carbonate prodrug modifications, enhancing cellular uptake . In contrast, Thieno[2,3-d]pyrimidin-4-ones require structural optimization (e.g., hydrophilic substituents) to address low solubility .
- Cytotoxicity: Thieno[2,3-d]pyrimidin-4-ones demonstrate potent activity against colon and breast cancer cells (IC50 < 10 μM), comparable to Thieno[2,3-b]pyridines modified with prodrug moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
